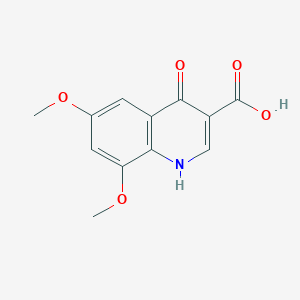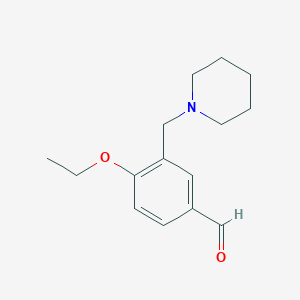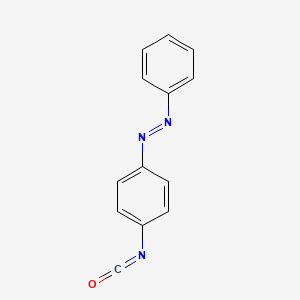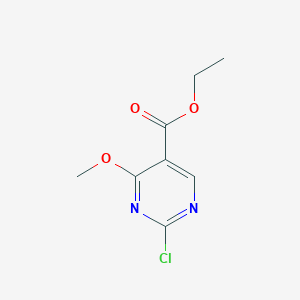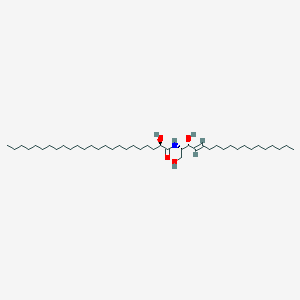
N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine
Vue d'ensemble
Description
N-(2’-®-hydroxylignoceroyl)-D-erythro-sphingosine: is a complex sphingolipid molecule. Sphingolipids are a class of lipids that play crucial roles in cellular processes, including cell signaling and structural integrity of cell membranes. This particular compound is characterized by the presence of a long-chain fatty acid (lignoceric acid) linked to a sphingosine backbone, with a hydroxyl group at the 2’ position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2’-®-hydroxylignoceroyl)-D-erythro-sphingosine typically involves multiple steps:
Synthesis of Lignoceric Acid: Lignoceric acid can be synthesized through the hydrogenation of behenic acid or obtained from natural sources such as peanut oil.
Preparation of Sphingosine: Sphingosine is synthesized from palmitoyl-CoA and serine through a series of enzymatic reactions.
Coupling Reaction: The lignoceric acid is then coupled with sphingosine through an amide bond formation. This step often requires activating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of N-(2’-®-hydroxylignoceroyl)-D-erythro-sphingosine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group at the 2’ position can undergo oxidation to form a ketone.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as alkoxides or thiolates are used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted sphingolipids.
Applications De Recherche Scientifique
Chemistry: N-(2’-®-hydroxylignoceroyl)-D-erythro-sphingosine is used as a model compound in studying sphingolipid metabolism and synthesis.
Biology: It plays a role in cell signaling pathways, particularly in apoptosis and cell differentiation studies.
Medicine: Research into its potential therapeutic applications includes its role in neurodegenerative diseases and cancer treatment.
Industry: Used in the formulation of specialized lipid-based products, including cosmetics and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with cell membrane receptors and enzymes involved in sphingolipid metabolism. It can modulate signaling pathways by acting as a ligand for specific receptors or by altering the composition of lipid rafts in cell membranes. Key molecular targets include ceramide synthases and sphingosine kinases.
Comparaison Avec Des Composés Similaires
Ceramide: A simpler sphingolipid with a shorter fatty acid chain.
Sphingomyelin: Contains a phosphocholine head group instead of a hydroxyl group.
Glycosphingolipids: Have sugar moieties attached to the sphingosine backbone.
Uniqueness: N-(2’-®-hydroxylignoceroyl)-D-erythro-sphingosine is unique due to its long-chain lignoceric acid and the specific stereochemistry of the hydroxyl group, which confer distinct biophysical properties and biological activities.
Propriétés
IUPAC Name |
(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,39-41,44-46H,3-33,35,37-38H2,1-2H3,(H,43,47)/b36-34+/t39-,40+,41+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYLDHLWVYQNSQ-CFBMXOPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


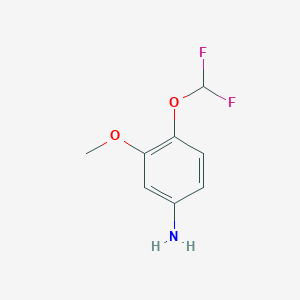
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)
![2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3025629.png)
![(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione](/img/structure/B3025631.png)
![[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol](/img/structure/B3025632.png)
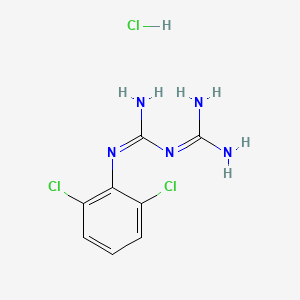

![1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone](/img/structure/B3025637.png)
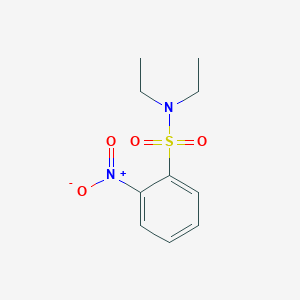
![7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3025640.png)
